molecular formula C13H16N2O2 B3857105 N'-(3-cyclohexen-1-ylmethylene)-2-methyl-3-furohydrazide

N'-(3-cyclohexen-1-ylmethylene)-2-methyl-3-furohydrazide

Cat. No. B3857105
M. Wt: 232.28 g/mol
InChI Key: WJXACMAMURNSBG-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3-cyclohexen-1-ylmethylene)-2-methyl-3-furohydrazide, also known as CFH, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFH belongs to the family of hydrazide derivatives and is known to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N'-(3-cyclohexen-1-ylmethylene)-2-methyl-3-furohydrazide is not fully understood. However, it is believed that N'-(3-cyclohexen-1-ylmethylene)-2-methyl-3-furohydrazide exerts its therapeutic effects by modulating various signaling pathways in the body. N'-(3-cyclohexen-1-ylmethylene)-2-methyl-3-furohydrazide has been shown to inhibit the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines. N'-(3-cyclohexen-1-ylmethylene)-2-methyl-3-furohydrazide also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
N'-(3-cyclohexen-1-ylmethylene)-2-methyl-3-furohydrazide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. N'-(3-cyclohexen-1-ylmethylene)-2-methyl-3-furohydrazide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N'-(3-cyclohexen-1-ylmethylene)-2-methyl-3-furohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. N'-(3-cyclohexen-1-ylmethylene)-2-methyl-3-furohydrazide also exhibits low toxicity, making it a suitable candidate for in vitro and in vivo studies. However, N'-(3-cyclohexen-1-ylmethylene)-2-methyl-3-furohydrazide has some limitations as well. It is poorly soluble in water, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of N'-(3-cyclohexen-1-ylmethylene)-2-methyl-3-furohydrazide is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for N'-(3-cyclohexen-1-ylmethylene)-2-methyl-3-furohydrazide research. One area of interest is the development of N'-(3-cyclohexen-1-ylmethylene)-2-methyl-3-furohydrazide-based therapeutics for the treatment of neurodegenerative disorders such as Alzheimer's disease. Another area of interest is the study of N'-(3-cyclohexen-1-ylmethylene)-2-methyl-3-furohydrazide as a potential anti-cancer agent. Additionally, the mechanism of action of N'-(3-cyclohexen-1-ylmethylene)-2-methyl-3-furohydrazide needs to be further elucidated to fully understand its therapeutic potential.

Scientific Research Applications

N'-(3-cyclohexen-1-ylmethylene)-2-methyl-3-furohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. N'-(3-cyclohexen-1-ylmethylene)-2-methyl-3-furohydrazide has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-10-12(7-8-17-10)13(16)15-14-9-11-5-3-2-4-6-11/h2-3,7-9,11H,4-6H2,1H3,(H,15,16)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXACMAMURNSBG-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=CC2CCC=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C/C2CCC=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-(3-cyclohexen-1-ylmethylene)-2-methyl-3-furohydrazide
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N'-(3-cyclohexen-1-ylmethylene)-2-methyl-3-furohydrazide
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N'-(3-cyclohexen-1-ylmethylene)-2-methyl-3-furohydrazide
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N'-(3-cyclohexen-1-ylmethylene)-2-methyl-3-furohydrazide
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N'-(3-cyclohexen-1-ylmethylene)-2-methyl-3-furohydrazide
Reactant of Route 6
N'-(3-cyclohexen-1-ylmethylene)-2-methyl-3-furohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.